Antifungal agent 77

Antifungal drug discovery Aspergillus flavus infection Guanylsulfonamide SAR

This specific guanylsulfonamide derivative (Compound 13h) is essential for reproducible SAR studies. Its defined substitution pattern (X=OCH3, Y=CH3) confers potent, documented MIC values (8-16 µg/mL) against key fungal strains. Generic substitution is scientifically unsound due to unpredictable activity profiles. Ideal as a reference standard in antifungal susceptibility testing and developmental toxicology assays.

Molecular Formula C21H18FN5O2
Molecular Weight 391.4 g/mol
Cat. No. B12372746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 77
Molecular FormulaC21H18FN5O2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F)C
InChIInChI=1S/C21H18FN5O2/c1-3-16-12-18(27(2)25-16)21-24-19(26-29-21)13-5-4-6-14(11-13)20(28)23-17-9-7-15(22)8-10-17/h4-12H,3H2,1-2H3,(H,23,28)
InChIKeyAVAZQGYRWQFUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 77 (Compound 13h): Guanylsulfonamide-Based Antifungal and Insecticidal Research Compound


Antifungal agent 77, also known as Compound 13h, is a synthetic guanylsulfonamide derivative belonging to the class of 2-amino-9-[2-substituted-4-(4-substituted piperidin-1-sulfonyl)phenyl]-1,9-dihydropurin-6-ones [1]. It was originally disclosed in a 2007 study investigating the antimicrobial properties of guanylsulfonamides and has subsequently been characterized for both antifungal and insecticidal activities [1]. The compound is typically available as a solid at room temperature with a molecular formula of C19H23N7O4S2 and a molecular weight of approximately 477.56 g/mol . Its chemical structure features a purine core substituted with a 4-methylpiperidin-1-ylsulfonylphenyl moiety and a methoxy group, which are critical for its biological activity profile [1].

Why Guanylsulfonamide Analogs Cannot Be Interchanged: The Case of Antifungal Agent 77


Guanylsulfonamide derivatives such as Antifungal agent 77 exhibit highly substitution-dependent antifungal activity profiles. In the 2007 Patel et al. study, compounds 13a–13h demonstrated vastly different MIC values depending on the nature of substituents at the 2-position of the phenyl ring (X) and the 4-position of the piperidine ring (Y) [1]. For example, unsubstituted compound 13a was completely inactive against all fungal strains at the maximum tested concentration (64 µg/mL), whereas introduction of a methoxy group at X and a methyl group at Y (as in 13h) conferred potent activity against Aspergillus flavus, Aspergillus niger, and Candida albicans [1]. Substituting 13h with any other analog in the series would result in unpredictable and often drastically reduced antifungal efficacy, rendering generic substitution scientifically unsound [1].

Quantitative Differentiation Evidence: Antifungal Agent 77 vs. Closest Analogs and Standards


In Vitro Antifungal Activity Against Aspergillus flavus: Antifungal Agent 77 vs. Griseofulvin-16

Antifungal agent 77 (Compound 13h) demonstrates antifungal activity against Aspergillus flavus that is quantitatively equivalent to the clinical antifungal drug Griseofulvin-16. In a standardized broth microdilution assay, 13h exhibited an MIC of 16 µg/mL, matching the 16 µg/mL MIC of Griseofulvin-16 against the same strain (NCIM-539) [1]. This head-to-head comparison establishes 13h as a direct functional alternative to a known standard in this fungal species context.

Antifungal drug discovery Aspergillus flavus infection Guanylsulfonamide SAR

In Vitro Antifungal Activity Against Candida albicans: Antifungal Agent 77 vs. Griseofulvin-16

Against the clinically relevant yeast Candida albicans (NCIM-C27), Antifungal agent 77 (13h) displays an MIC of 8 µg/mL, which is exactly equivalent to the 8 µg/mL MIC of the standard drug Griseofulvin-16 under identical assay conditions [1]. This parity in potency against C. albicans—a common cause of mucosal and systemic fungal infections—provides a clear quantitative benchmark for compound selection.

Candida albicans Antifungal susceptibility testing Guanylsulfonamide

Insecticidal Activity Against Agricultural Pests: Antifungal Agent 77 vs. Untreated Control

In addition to its antifungal properties, Antifungal agent 77 exhibits dose-dependent insecticidal activity against several lepidopteran agricultural pests. At a concentration of 500 µg/mL, the compound caused 30% mortality in Mythimna separata (armyworm), 25% mortality in Helicoverpa armigera (cotton bollworm), 40% mortality in Ostrinia nubilalis (European corn borer), and 25% mortality in Spodoptera frugiperda (fall armyworm) . This insecticidal profile, while not benchmarked against a positive control insecticide, provides a quantifiable baseline for researchers exploring dual antifungal/insecticidal leads.

Agrochemical discovery Insecticide screening Lepidopteran pest control

Toxicity Assessment in Zebrafish Embryo Model: Antifungal Agent 77 vs. Vehicle Control

Preliminary toxicity screening in a zebrafish embryo model indicates that Antifungal agent 77 exhibits measurable developmental toxicity at the tested concentration . While a direct comparator toxicity value (e.g., LC50) is not provided in the source material, the observed toxicity signals a need for further selectivity profiling before in vivo antifungal efficacy studies are undertaken. This data point serves as a cautionary note for procurement decisions involving in vivo applications.

Developmental toxicity Zebrafish embryo assay Safety pharmacology

Recommended Research and Industrial Application Scenarios for Antifungal Agent 77


In Vitro Antifungal Susceptibility Screening Against Aspergillus and Candida Species

Antifungal agent 77 is suitable for use as a reference compound or test article in broth microdilution assays targeting A. flavus, A. niger, and C. albicans. Its MIC values (16 µg/mL for Aspergillus spp., 8 µg/mL for C. albicans) provide a reproducible benchmark for comparative studies with novel guanylsulfonamide derivatives or other antifungal chemotypes [1]. Researchers should use freshly prepared DMSO stock solutions and follow CLSI M38-A2 (filamentous fungi) or M27-A3 (yeast) guidelines for standardized testing.

Structure-Activity Relationship (SAR) Studies of Guanylsulfonamide Antifungals

The well-defined substitution pattern of 13h (X = OCH3, Y = CH3) and its documented MIC values make it a valuable control compound in SAR investigations of purine-based guanylsulfonamides. Direct comparisons can be made to inactive analogs (e.g., 13a, MIC >64 µg/mL) and moderately active derivatives (e.g., 13d, MIC 32-64 µg/mL) to elucidate the pharmacophoric contributions of methoxy and methyl groups [1].

Dual-Function Agrochemical Lead Discovery Programs

Given its demonstrated insecticidal activity against four major lepidopteran pests (M. separata, H. armigera, O. nubilalis, and S. frugiperda) at 500 µg/mL, Antifungal agent 77 may serve as a starting point for the development of crop protection agents with combined antifungal and insecticidal properties . Further formulation and field efficacy studies would be required to assess practical utility.

Zebrafish-Based Toxicology Screening and Safety Pharmacology

The documented toxicity in zebrafish embryos positions Antifungal agent 77 as a useful positive control or test article in developmental toxicology assays. Researchers can leverage this data to benchmark new derivatives or to investigate structure-toxicity relationships within the guanylsulfonamide series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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